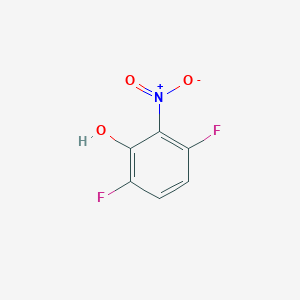

3,6-Difluoro-2-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-difluoro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAORTVYRIJMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)[N+](=O)[O-])O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437445 | |

| Record name | 3,6-DIFLUORO-2-NITROPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139548-97-3 | |

| Record name | 3,6-DIFLUORO-2-NITROPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,6-Difluoro-2-nitrophenol (CAS: 139548-97-3): A Key Intermediate in Modern Chemistry

This guide provides an in-depth analysis of 3,6-Difluoro-2-nitrophenol, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. We will move beyond a simple recitation of facts to explore the causality behind its utility, its synthesis, and the critical protocols for its safe handling and application.

Core Chemical Identity and Physicochemical Properties

This compound, also known by its synonym 2,5-Difluoro-6-nitrophenol, is a strategically important synthetic building block.[1] Its value stems from the unique combination of a phenol hydroxyl group, a nitro group, and two fluorine atoms on an aromatic ring. This arrangement provides multiple reaction sites and imparts specific electronic properties that are highly sought after in the design of complex molecules.

The fluorine atoms, in particular, are crucial. Their incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, key parameters in modern drug design.[2] The nitro group and the phenolic hydroxyl offer versatile handles for a wide range of chemical transformations, including nucleophilic aromatic substitution (SNAr), reduction, and etherification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 139548-97-3 | [1][3][4] |

| Molecular Formula | C₆H₃F₂NO₃ | [1][3][4] |

| Molecular Weight | 175.09 g/mol | [1][3][4] |

| Synonym(s) | 2,5-Difluoro-6-nitrophenol | [1] |

| Purity | Typically ≥97% or ≥98% | [1][3][4] |

| InChI Key | InChI=1S/C6H3F2NO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H | [4] |

| SMILES | C1=CC(=C(C(=C1F)[O-])O)F | [1] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of substituted nitrophenols often relies on the strategic manipulation of electron-withdrawing and -donating groups on an aromatic ring. While specific, detailed synthesis procedures for this compound are proprietary, a logical and commonly employed approach involves the selective hydrolysis of a more heavily halogenated precursor, such as a trifluoronitrobenzene derivative.

This process is a classic example of nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group and the fluorine atoms activates the aromatic ring towards attack by nucleophiles. Hydroxide ions can selectively displace one of the fluorine atoms, typically one that is ortho or para to the nitro group, due to the superior stabilization of the negative charge in the Meisenheimer complex intermediate.

Proposed Experimental Protocol: Synthesis via SNAr

-

Precursor Selection: Begin with a suitable precursor like 1,2,4-trifluoro-3-nitrobenzene. The positions of the fluorine atoms are critical for directing the incoming nucleophile.

-

Reaction Setup: Dissolve the trifluoronitrobenzene precursor in an appropriate solvent such as dimethyl sulfoxide (DMSO).[5][6]

-

Nucleophilic Addition: Slowly add an aqueous solution of a strong base, like potassium hydroxide (KOH), to the reaction mixture at a controlled temperature (e.g., 15-20°C).[6][7] The hydroxide ion (OH⁻) acts as the nucleophile.

-

Reaction Monitoring: Stir the mixture for several hours, monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up and Acidification: Upon completion, carefully quench the reaction and acidify the mixture with a dilute mineral acid (e.g., 1N HCl or H₂SO₄) to protonate the newly formed phenoxide ion.[5] This step is crucial to precipitate the final phenol product.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).[5] Combine the organic layers, wash with brine, dry over an anhydrous salt like sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.

Visualization of Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Key Applications in Research and Drug Development

The true value of this compound lies in its versatility as a chemical intermediate. Its trifunctional nature allows for sequential and regioselective modifications, making it a powerful tool for building molecular complexity.

-

Pharmaceutical Development: This compound is a vital precursor for synthesizing active pharmaceutical ingredients (APIs). Fluorinated aromatics are common motifs in drugs targeting a wide range of diseases. It is used as an intermediate in the production of antifungal drugs (like voriconazole), antibiotics, and antiviral medications.[8] The fluorine atoms can block sites of metabolism, increasing a drug's half-life, while the other functional groups allow for the attachment of pharmacophores that bind to specific biological targets.[2][9]

-

Agrochemical Synthesis: Similar to pharmaceuticals, the inclusion of fluorine can enhance the efficacy and stability of herbicides and insecticides.[8] This compound serves as a foundational structure for building new crop protection agents.

-

Materials Science: The unique electronic properties imparted by the fluorine and nitro groups make it a candidate for developing advanced polymers and coatings with enhanced thermal stability and chemical resistance.[9]

-

Biochemical Research: Researchers can use this molecule as a scaffold to create probes for studying enzyme activity and metabolic pathways, aiding in the identification of new therapeutic targets.[9][10]

Visualization of Application Pathways

Caption: The role of this compound as a central hub for various applications.

Safety, Handling, and Storage Protocols

Due to its chemical nature, this compound must be handled with appropriate care. The following protocols are derived from safety data sheets for structurally similar compounds and represent best practices.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[11][12][13]

-

Irritation: Causes serious eye irritation and skin irritation.[13]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 1910.133 or European Standard EN166.[13][14]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[14]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dusts are generated or if working outside of a fume hood.[13][14]

Handling and Storage:

-

Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] For long-term stability, storage at 2-8°C under a desiccated atmosphere or nitrogen is recommended.[1][4] Store locked up and away from incompatible materials.[14]

First Aid Measures:

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[14]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[14]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14]

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[14]

Conclusion

This compound is more than just a catalog chemical; it is a testament to the power of strategic fluorination in modern chemistry. Its well-defined structure provides a reliable and versatile platform for innovation across multiple scientific disciplines. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in the creation of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

-

CP Lab Safety. This compound, 98% Purity. [Link]

-

LabSolutions. This compound. [Link]

-

Fluorochem. This compound. [Link]

-

PubChem. 2,3-Difluoro-6-nitrophenol. [Link]

-

Sinfoo. Understanding 2,3-Difluoro-6-nitrophenol: Properties and Sourcing for Research. [Link]

-

MDPI. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. [Link]

-

International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. [Link]

-

goods.com. 2,3-Difluoro-6-nitrophenol. [Link]

- Google Patents.

-

Patsnap. The preparation method of 5-fluoro-2-nitrophenol. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Feasibility of 2,3-Difluoro-6-nitrophenol: A Market Analysis by Manufacturer. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. calpaclab.com [calpaclab.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 3-Fluoro-2-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 6. 2,3-DIFLUORO-6-NITROPHENOL CAS#: 82419-26-9 [m.chemicalbook.com]

- 7. 2,3-DIFLUORO-6-NITROPHENOL | 82419-26-9 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. escales | Virtual tour generated by Panotour [ub.edu]

- 10. chemimpex.com [chemimpex.com]

- 11. 2,3-ジフルオロ-6-ニトロフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 2,3-Difluoro-6-nitrophenol | C6H3F2NO3 | CID 2733745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Foreword: The Strategic Value of Fluorinated Phenolic Scaffolds

An In-depth Technical Guide to the Physicochemical Characteristics of 3,6-Difluoro-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1][2] Fluorine's high electronegativity and relatively small size can profoundly influence metabolic stability, binding affinity, lipophilicity, and pKa.[2] Within this context, this compound emerges as a highly valuable, yet under-documented, building block. Its specific arrangement of a hydroxyl, a nitro, and two fluorine groups on an aromatic ring presents a unique electronic and steric profile. This guide, written from the perspective of a senior application scientist, aims to consolidate the known and predicted physicochemical characteristics of this compound, providing a foundational resource for its strategic deployment in synthetic chemistry and drug discovery programs.

Molecular and Chemical Identity

This compound is a substituted aromatic compound. The precise positioning of its functional groups—a hydroxyl group ortho to a nitro group, with fluorine atoms at positions 3 and 6—is critical to its reactivity and utility.[3] The nitro group acts as a powerful electron-withdrawing group, significantly influencing the acidity of the phenolic proton.[1][3] The fluorine atoms contribute further through strong inductive effects, rendering the aromatic ring electron-deficient and primed for specific synthetic transformations.[3]

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| Synonym(s) | 2,5-Difluoro-6-nitrophenol | [4] |

| CAS Number | 139548-97-3 | [4][5][6] |

| Molecular Formula | C₆H₃F₂NO₃ | [4][5] |

| Molecular Weight | 175.09 g/mol | [4][5] |

| SMILES | C1=CC(=C(C(=C1F)[O-])O)F | [4] |

| InChI Key | InChI=1S/C6H3F2NO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H | [5] |

Physicochemical Properties: Knowns and Predictions

Direct experimental data for this compound is not extensively published. However, by leveraging data from its isomers and understanding the fundamental principles of physical organic chemistry, we can establish a reliable profile.

| Property | Value / Observation | Justification / Context |

| Appearance | Expected to be a yellow crystalline solid. | Nitrophenols are typically light yellow solids.[7][8] Isomers like 2,3-Difluoro-6-nitrophenol appear as white to light yellow crystalline powder.[9] |

| Melting Point | Not experimentally reported. | The related isomer 2,3-Difluoro-6-nitrophenol has a melting point of 60-62 °C.[9][10][11] Another isomer, 4-Fluoro-2-nitrophenol, melts at 75-77 °C.[12] The melting point of this compound is expected to be in a similar range. |

| Boiling Point | Not experimentally reported. | The predicted boiling point for the isomer 2,3-Difluoro-6-nitrophenol is 215.9±35.0 °C.[10] A similar value can be anticipated. |

| Solubility | Expected to be soluble in polar organic solvents (e.g., ethanol, acetone, DMSO) and poorly soluble in water. | The presence of the polar hydroxyl and nitro groups is counteracted by the aromatic ring. This profile is typical for nitrophenols.[8][13] |

| Acidity (pKa) | Predicted to be significantly more acidic than phenol (pKa ≈ 10). | The strong electron-withdrawing effects of the ortho-nitro group and two fluorine atoms stabilize the resulting phenoxide anion, lowering the pKa.[3] For context, 2,4-Dinitrophenol has a pKa of 4.89.[14] A predicted pKa for the isomer 2,3-Difluoro-6-nitrophenol is 4.77±0.37.[10] |

| Storage | Store at 2-8°C, desiccated and under an inert atmosphere (e.g., nitrogen). | This recommendation is based on supplier data for this and related compounds to ensure long-term stability.[5] |

Spectroscopic Characterization: A Predictive Analysis

While public-domain experimental spectra for this compound are not available, a detailed prediction of its spectral features can be made based on its structure.[3] This serves as a crucial guide for researchers in confirming its identity post-synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region for the two non-equivalent aromatic protons, and one broad signal for the phenolic hydroxyl proton. The electron-withdrawing nature of the substituents will cause the aromatic protons to be deshielded, appearing at a lower field.[15] Couplings to the fluorine atoms (¹H-¹⁹F coupling) will be observed, providing key structural information.

-

¹⁹F NMR: Two distinct signals are expected, one for each chemically non-equivalent fluorine atom (at C3 and C6).[3] The chemical shifts and coupling patterns, including ¹⁹F-¹⁹F and ¹⁹F-¹H couplings, would definitively confirm their positions on the ring.[3]

-

¹³C NMR: Six distinct signals are expected for the aromatic carbons. The carbons attached to the electronegative F, O, and N atoms will be significantly shifted downfield.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is essential for identifying the key functional groups present in the molecule.[1]

-

O-H Stretch: A broad band is expected around 3200-3500 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

N-O Stretch (NO₂ group): Two strong, characteristic bands are expected around 1500-1560 cm⁻¹ (asymmetric) and 1300-1360 cm⁻¹ (symmetric).

-

C-F Stretch: Strong absorptions are anticipated in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C Stretch: Multiple bands are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion: The molecular ion peak (M⁺) would be observed at m/z 175.09.

-

Fragmentation: Characteristic losses of neutral fragments such as NO, NO₂, and CO are expected, which is typical for nitrophenols.[3]

Synthesis and Purification Protocol

The most logical synthetic route to this compound is the regioselective nitration of 2,5-difluorophenol.[1] The hydroxyl group is a strong ortho-, para-director, while fluorine is a weaker ortho-, para-director. The directing effects must be carefully controlled to achieve nitration at the C2 position.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology

This protocol is adapted from established methods for the nitration of similar difluorophenols.[16]

-

Dissolution: Dissolve 2,5-difluorophenol (1 equivalent) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Add the nitrating agent, such as isopropyl nitrate (2.5 equivalents).[16]

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly add concentrated sulfuric acid (96%) dropwise while maintaining the temperature. The acid acts as a catalyst.[16]

-

Reaction: Allow the reaction mixture to stir at room temperature for approximately 15-30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the mixture onto ice water to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with DCM. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.[16]

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product, typically a yellow solid, by column chromatography on silica gel to isolate the pure this compound.[16]

Safety, Handling, and Storage

As a nitroaromatic compound, this compound should be handled with care. While a specific Safety Data Sheet (SDS) is not widely available, general precautions for nitrophenols apply.

-

Hazard Classification: Nitrophenols are generally classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[17][18]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood.[17][19] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[19][20]

-

Handling: Avoid breathing dust.[17] Wash hands thoroughly after handling.[20] Ensure eyewash stations and safety showers are readily accessible.[20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[18][19]

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile intermediate. Fluorinated nitroaromatic compounds are highly prized in the synthesis of pharmaceuticals and agrochemicals.[1]

Logical Application Flow

Sources

- 1. benchchem.com [benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 139548-97-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. 2,3-DIFLUORO-6-NITROPHENOL CAS#: 82419-26-9 [m.chemicalbook.com]

- 11. 2,3-Difluoro-6-nitrophenol 98 82419-26-9 [sigmaaldrich.com]

- 12. 4-Fluoro-2-nitrophenol | CAS#:394-33-2 | Chemsrc [chemsrc.com]

- 13. chembk.com [chembk.com]

- 14. Nitrophenol - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. indofinechemical.com [indofinechemical.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3,6-Difluoro-2-nitrophenol: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic profiles, make fluorinated compounds highly sought-after building blocks. Among these, 3,6-Difluoro-2-nitrophenol stands out as a versatile intermediate. The specific arrangement of its functional groups—a hydroxyl, a nitro, and two fluorine atoms on a benzene ring—creates a unique electronic landscape that dictates its reactivity and potential applications. This guide provides a comprehensive technical overview of this compound, covering its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and safety considerations.

Molecular Identity and Physicochemical Properties

Chemical Formula and Molecular Weight

This compound is an aromatic organic compound. Its fundamental chemical identity is defined by the following:

The presence of two fluorine atoms and a nitro group on the phenol scaffold significantly influences its properties compared to unsubstituted phenol.

Structural Elucidation

The molecular structure of this compound is characterized by a benzene ring substituted with a hydroxyl group at position 1, a nitro group at position 2, and fluorine atoms at positions 3 and 6.

Caption: 2D structure of this compound.

The ortho positioning of the highly electron-withdrawing nitro group to the hydroxyl group is a critical structural feature. This arrangement facilitates intramolecular hydrogen bonding between the phenolic proton and an oxygen atom of the nitro group, which in turn influences the compound's acidity and spectroscopic properties. The fluorine atoms at positions 3 and 6 also contribute strong inductive electron-withdrawing effects.[4]

Physicochemical Data Summary

A compilation of key physicochemical data for this compound is presented below. It is important to note that while data for this specific isomer is limited, properties can be inferred from related difluoronitrophenol isomers.

| Property | Value | Source |

| Purity | 98% | [1] |

| Physical State | Solid (inferred from isomers) | [5] |

| Appearance | Yellowish solid (inferred from isomers) | [6] |

| Melting Point | 60-62 °C (for isomer 2,3-Difluoro-6-nitrophenol) | [6][7] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. While a complete set of publicly available spectra for this specific isomer is not readily found, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.[8][9]

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals: one for the phenolic proton and two for the aromatic protons. The chemical shifts of the aromatic protons will be influenced by the strong electron-withdrawing effects of the nitro and fluoro substituents, likely shifting them downfield. Spin-spin coupling between the two aromatic protons would provide information about their relative positions.[8] The phenolic proton's signal may be broad due to hydrogen bonding and exchange.

-

¹³C NMR: The carbon NMR spectrum should exhibit six unique signals corresponding to the six carbon atoms of the benzene ring. The carbons bonded to fluorine will show characteristic splitting due to C-F coupling, a key diagnostic feature.[8]

-

¹⁹F NMR: This technique is highly sensitive to the electronic environment of the fluorine atoms. Two distinct signals are expected, one for each of the non-equivalent fluorine atoms at positions 3 and 6.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound is expected to display characteristic absorption bands:

-

O-H Stretch: A broad band, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. The broadness is indicative of hydrogen bonding.

-

N-O Stretch: Strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the nitro group, typically found around 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively.[10]

-

C-F Stretch: Strong absorptions in the fingerprint region, usually between 1000-1400 cm⁻¹, indicating the presence of carbon-fluorine bonds.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

The presence of a strong intramolecular hydrogen bond between the -OH and -NO₂ groups would likely shift the O-H stretching frequency to a lower wavenumber and cause significant broadening.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 175.09, corresponding to its molecular weight.[1][2] Analysis of the fragmentation pattern can provide further structural confirmation.

Synthesis and Reactivity

Synthetic Pathways

While a specific, detailed synthesis protocol for this compound is not widely published, logical synthetic routes can be proposed based on established methodologies for related fluorinated nitroaromatic compounds.[4] A plausible approach involves the directed nitration of 2,5-difluorophenol.

The synthesis of isomers like 2,4-Difluoro-6-nitrophenol often involves the nitration of the corresponding difluorophenol using reagents like isopropyl nitrate and sulfuric acid.[4][11] Another common strategy for preparing fluorinated nitrophenols is through nucleophilic aromatic substitution on a more highly fluorinated nitrobenzene. For instance, 2,3-Difluoro-6-nitrophenol can be synthesized from 2,3,4-trifluoronitrobenzene by reaction with an alkali metal hydroxide.[4]

Proposed Synthetic Workflow:

Caption: A plausible synthetic workflow for this compound.

Reactivity Profile

The chemical behavior of this compound is governed by the interplay of its functional groups:

-

Acidity: The powerful electron-withdrawing effects of the ortho-nitro group and the two fluorine atoms significantly increase the acidity of the phenolic proton compared to phenol itself.[4] This is due to the stabilization of the resulting phenoxide anion through both inductive and resonance effects.[4]

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring, enhanced by the nitro and fluoro substituents, makes it susceptible to nucleophilic aromatic substitution reactions. The fluorine atoms can act as leaving groups under appropriate conditions.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, Sn/HCl). This transformation opens up a wide range of synthetic possibilities for creating novel derivatives.

-

Derivatization of the Hydroxyl Group: The hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification, to modify the compound's properties.[12]

Applications in Research and Development

While specific applications of this compound are not extensively documented, its structural motifs are found in molecules with significant biological activity. Its isomers and related compounds serve as crucial intermediates in various fields:

-

Pharmaceutical Intermediates: Isomers like 2,3-Difluoro-6-nitrophenol are patented intermediates for synthesizing potent antibacterial agents, including ofloxacin and levofloxacin.[4] This highlights the potential of difluoronitrophenols as building blocks in drug discovery.

-

Agrochemicals: The presence of a fluorinated nitrophenol core is a common feature in many modern herbicides and pesticides.

-

Materials Science: Fluorinated nitrophenols are relevant in the study of energetic materials. For example, an isomer, 3,5-Difluoro-2-nitrophenol, was identified as a decomposition product of a melt-cast explosive, indicating the influence of fluorination on thermal stability.[4]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. The following safety information is based on data for the compound and its isomers.

Hazard Identification:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13] A NIOSH-approved respirator is recommended if dust is generated.

-

Handling: Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13]

-

Storage: Store in a cool, dry, and well-ventilated place.[13] Keep the container tightly closed and store it locked up.

First Aid Measures:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a valuable chemical intermediate whose utility stems from the unique combination of hydroxyl, nitro, and fluorine substituents on an aromatic core. Its distinct electronic properties and predictable reactivity make it a strategic building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. A thorough understanding of its structure, spectroscopic properties, and safe handling procedures is paramount for its effective and responsible use in research and development.

References

- This compound - LabSolutions | Lab Chemicals & Equipment. (n.d.).

- This compound, 98% Purity, C6H3F2NO3, 1 gram - CP Lab Safety. (n.d.).

- This compound | 139548-97-3 | Benchchem. (n.d.).

- This compound - Fluorochem. (n.d.).

- This compound | 139548-97-3 | Benchchem. (n.d.).

- 3-Fluoro-2-nitrophenol synthesis - ChemicalBook. (n.d.).

- SAFETY DATA SHEET. (2009, September 22).

- 2,3-Difluoro-6-nitrophenol 98 82419-26-9 - Sigma-Aldrich. (n.d.).

- 2,3-Difluoro-6-nitrophenol | C6H3F2NO3 | CID 2733745 - PubChem. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2024, March 29).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 7).

- SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).

- sigma-aldrich - Safety Data Sheet. (2015, June 16).

- 139548-97-3 Cas No. | this compound | Matrix Scientific. (n.d.).

- 2,3-Difluoro-6-nitrophenol - Chem-Impex. (n.d.).

- 3,5-Difluoro-2-nitrophenol | 151414-46-9 - ChemicalBook. (2025, August 8).

- The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap. (n.d.).

- 2,3-DIFLUORO-6-NITROPHENOL | 82419-26-9 - ChemicalBook. (2025, July 24).

- 3,5-Difluoro-2-nitrophenol - CAS:151414-46-9 - 陕西菲尔米诺科技有限公司. (n.d.).

- 2,3-DIFLUORO-6-NITROPHENOL CAS#: 82419-26-9 - ChemicalBook. (n.d.).

- Synthesis routes of 2,4-Difluoro-6-nitrophenol - Benchchem. (n.d.).

- Preparation of 2-nitrophenol - PrepChem.com. (n.d.).

- 5-Fluoro-2-nitrophenol(446-36-6) 1H NMR spectrum - ChemicalBook. (n.d.).

- 4,5-Difluoro-2-nitrophenol | C6H3F2NO3 | CID 2774182 - PubChem. (n.d.).

- Understanding 2,3-Difluoro-6-nitrophenol: Properties and Sourcing for Research. (n.d.).

- Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube. (2013, January 22).

- File:3,5-Difluoro-2,4,6-trinitrophenol structure.svg - Wikimedia Commons. (2026, January 4).

- Organic Structure Elucidation Workbook | University of Notre Dame. (n.d.).

- Electronic Supplementary Information “Bottled” spiro-doubly aromatic trinuclear [Pd2Ru]+ complexes - The Royal Society of Chemistry. (n.d.).

- Nitrophenol - Wikipedia. (n.d.).

- Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)... - ResearchGate. (n.d.).

- 2,3-Difluoro-6-nitrophenol | 82419-26-9 | Benchchem. (n.d.).

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. calpaclab.com [calpaclab.com]

- 3. 2,3-Difluoro-6-nitrophenol | C6H3F2NO3 | CID 2733745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 2,3-DIFLUORO-6-NITROPHENOL CAS#: 82419-26-9 [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to the Synthesis and Significance of 3,6-Difluoro-2-nitrophenol

This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of the fluorinated aromatic compound, 3,6-Difluoro-2-nitrophenol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the strategic importance of this molecule and offers a detailed, scientifically grounded protocol for its preparation.

Introduction: The Strategic Value of Fluorinated Phenols in Modern Chemistry

Fluorinated nitroaromatic compounds are a cornerstone of contemporary synthetic chemistry, serving as highly versatile intermediates. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This includes modifications to metabolic stability, binding affinity to biological targets, and acidity, making them invaluable in the design and development of novel pharmaceuticals and agrochemicals.[1] this compound, with its specific arrangement of hydroxyl, nitro, and fluoro substituents, presents a unique electronic landscape, making it a valuable building block for further chemical elaboration.

The introduction of fluorine can enhance a molecule's metabolic stability and membrane permeation.[2] Furthermore, the presence of the nitro group, a strong electron-withdrawing group, ortho to the hydroxyl group, significantly increases the acidity of the phenolic proton, influencing its reactivity and potential biological interactions.[1]

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 139548-97-3 | [3] |

| Molecular Formula | C₆H₃F₂NO₃ | [3] |

| Molecular Weight | 175.09 g/mol | [3] |

| Purity | ≥97% | [3] |

| Storage | 2-8°C, stored under nitrogen | [3] |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing nitro and fluoro groups. ¹³C and ¹⁹F NMR would provide further structural confirmation.

-

Vibrational Spectroscopy (FT-IR and FT-Raman) : These techniques would reveal characteristic vibrational modes for the O-H, C-F, and N-O bonds, offering insights into the molecule's conformation and potential intramolecular hydrogen bonding.[4]

Synthesis of this compound: A Proposed Protocol

While a definitive, peer-reviewed synthesis protocol for this compound is not extensively documented, a logical and scientifically sound approach involves the directed nitration of 2,5-difluorophenol.[1] This method is analogous to the synthesis of similar fluorinated nitrophenols, such as the nitration of 2,4-difluorophenol to produce 2,4-Difluoro-6-nitrophenol.[1][5]

The following protocol is a proposed, field-proven methodology based on established chemical principles for the nitration of activated aromatic rings.

Reaction Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials:

-

2,5-Difluorophenol (starting material)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,5-difluorophenol in dichloromethane. Cool the solution to 0-5 °C in an ice-water bath.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2,5-difluorophenol, ensuring the reaction temperature is maintained below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography or recrystallization to yield the final product.

Causality Behind Experimental Choices

-

Choice of Starting Material: 2,5-Difluorophenol is selected due to the directing effects of its substituents. The hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The fluorine atoms are deactivating but also ortho-, para-directing. The nitration is expected to occur at the position most activated by the hydroxyl group and least sterically hindered, which is the C2 position.

-

Nitrating Agent: The mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the aromatic ring.

-

Low Temperature: The reaction is conducted at low temperatures to control the exothermicity of the nitration and to minimize the formation of undesired byproducts, such as dinitrated or oxidized species.

-

Workup Procedure: The aqueous workup is crucial to remove excess acid and inorganic salts. The sodium bicarbonate wash neutralizes any remaining acidic components.

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively detailed in the public domain, its structural motifs suggest significant potential as a key intermediate in medicinal chemistry. The incorporation of fluorine is a well-established strategy to enhance the pharmacokinetic and physicochemical properties of drug candidates.[2]

Fluorinated phenols and their derivatives are integral components in a wide range of pharmaceuticals. The presence of fluorine can:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[6]

-

Improve Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.[6]

-

Modulate Lipophilicity: Fluorine substitution can alter a molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

The combination of the fluoro, nitro, and hydroxyl groups in this compound provides multiple reaction sites for further molecular elaboration, making it a valuable scaffold for the synthesis of compound libraries for high-throughput screening.

Illustrative Workflow in Drug Discovery

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound represents a strategically important, albeit under-documented, fluorinated building block with considerable potential in synthetic and medicinal chemistry. The proposed synthesis via directed nitration of 2,5-difluorophenol offers a viable and scalable route to this valuable compound. As the demand for novel, fluorine-containing pharmaceuticals continues to grow, the utility of such versatile intermediates is poised to expand, making a thorough understanding of their synthesis and properties essential for researchers in the field.

References

-

Synthesis of 2,5- and 2,6-Dinitrofluorobenzenes and Related Hydroquinones. | Request PDF. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

The role of fluorine in medicinal chemistry - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]

-

This compound - LabSolutions | Lab Chemicals & Equipment. (n.d.). Retrieved January 6, 2026, from [Link]

-

The role of fluorine in medicinal chemistry | Request PDF. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

2,5-Difluorophenol | C6H4F2O | CID 94952 - PubChem. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 3,6-Difluoro-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

3,6-Difluoro-2-nitrophenol is a fluorinated nitroaromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility profile is critical for its effective use in research and development, particularly in areas such as formulation, reaction chemistry, and ADME (absorption, distribution, metabolism, and excretion) studies. This technical guide provides a comprehensive overview of the predicted solubility of this compound, grounded in its physicochemical properties. In the absence of extensive empirical data, this guide focuses on the theoretical principles governing its solubility and presents detailed, field-proven methodologies for its experimental determination. We will explore both thermodynamic and kinetic solubility assays, offering step-by-step protocols to empower researchers to generate reliable and reproducible solubility data.

Introduction: The Significance of this compound

This compound (CAS No. 139548-97-3) belongs to a class of compounds that are of significant interest in synthetic and medicinal chemistry.[1][2] The presence of two electron-withdrawing fluorine atoms and a nitro group on the phenol ring dramatically influences its electronic properties, reactivity, and, consequently, its interactions with various solvents.[3] An accurate solubility profile is a cornerstone for any application, from designing synthetic routes to developing formulations for biological screening.

This guide will delve into the key factors expected to govern the solubility of this molecule and provide the practical tools necessary to quantify it.

Physicochemical Properties and Predicted Solubility Behavior

While specific experimental solubility data for this compound is not extensively reported in the literature, we can predict its general behavior based on its structural features and the properties of analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value/Prediction | Source |

| CAS Number | 139548-97-3 | [1][2] |

| Molecular Formula | C₆H₃F₂NO₃ | [1] |

| Molecular Weight | 175.09 g/mol | [1] |

| Predicted LogP | 1.5786 | [1] |

| Predicted pKa | Not available (expected to be acidic) | |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Topological Polar Surface Area (TPSA) | 63.37 Ų | [1] |

Influence of Molecular Structure on Solubility

The "like dissolves like" principle is a fundamental concept in predicting solubility.[4] The structure of this compound suggests a molecule with moderate polarity.

-

Polar Moieties : The hydroxyl (-OH) and nitro (-NO₂) groups are polar and capable of hydrogen bonding, which should promote solubility in polar solvents like water and alcohols.

-

Nonpolar Moiety : The benzene ring is nonpolar and will contribute to solubility in organic solvents.

-

Fluorine Substitution : The fluorine atoms are highly electronegative and contribute to the molecule's overall polarity.

Based on these features, this compound is expected to be sparingly soluble in water and more soluble in polar organic solvents such as ethanol, methanol, acetone, and DMSO. Its solubility in nonpolar solvents like hexane is predicted to be low.

The Critical Role of pH

As a phenol derivative, this compound is acidic. The phenolic proton can dissociate, forming a phenolate anion. This ionization dramatically increases aqueous solubility. The extent of ionization is governed by the compound's pKa and the pH of the solution. At a pH above the pKa, the more soluble anionic form will predominate. Therefore, the aqueous solubility of this compound is expected to be significantly higher in basic solutions compared to neutral or acidic solutions.

Experimental Determination of Solubility: A Practical Guide

Accurate determination of solubility requires robust experimental protocols. Two key types of solubility are relevant in drug discovery and development: thermodynamic and kinetic solubility.[5]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature.[6] It is a critical parameter for understanding a compound's intrinsic physicochemical properties. The shake-flask method is the most reliable technique for determining thermodynamic solubility.[7]

-

Preparation :

-

Accurately weigh an excess amount of solid this compound into a glass vial.

-

Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol).

-

-

Equilibration :

-

Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[4]

-

-

Phase Separation :

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully collect the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by aspiration of the supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[8]

-

-

Quantification :

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the saturated supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

-

Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant. This concentration is the thermodynamic solubility.

-

Figure 1: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution, typically prepared by diluting a concentrated DMSO stock solution into an aqueous buffer.[10][11] This method is faster than the thermodynamic assay and is well-suited for the early stages of drug discovery where many compounds need to be screened.[5][12]

-

Preparation of Stock Solution : Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation :

-

In a 96-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4).

-

Add a small volume of the DMSO stock solution to the buffer to create a supersaturated solution. It is common to perform serial dilutions.

-

-

Incubation and Measurement :

-

Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2 hours).[12]

-

Measure the light scattering of each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.

-

-

Data Analysis : The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating precipitation.

Figure 2: Workflow for Kinetic Solubility Determination.

Computational Approaches to Solubility Prediction

In the absence of experimental data, computational models can provide valuable estimates of solubility. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for this purpose.[13][14] These models use molecular descriptors to predict properties like solubility.

For this compound, descriptors such as LogP, TPSA, molecular weight, and the number of hydrogen bond donors and acceptors can be used in established QSAR models to estimate its aqueous solubility.[15][16] While these predictions are not a substitute for experimental data, they are invaluable for prioritizing compounds and guiding experimental design. More advanced methods, such as those based on COSMO-RS (Conductor-like Screening Model for Real Solvents), can also provide more accurate predictions.[17][18]

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. While specific experimental data remains to be published, the theoretical principles and detailed experimental protocols presented here offer a clear path for researchers to generate this crucial information.

-

Predict : Utilize computational models to obtain an initial estimate of solubility.

-

Screen : Employ high-throughput kinetic solubility assays for rapid assessment in various aqueous buffers.

-

Define : Conduct rigorous thermodynamic solubility studies in key aqueous and organic solvents to establish a definitive solubility profile.

By following these guidelines, researchers can confidently characterize the solubility of this compound, enabling its effective application in their research and development endeavors.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm Website. [Link]

-

BioDuro. ADME Solubility Assay. BioDuro Website. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io Website. [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. protocols.io Website. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 59(8), 546-567. [Link]

-

Domainex. Thermodynamic Solubility Assay. Domainex Website. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

-

Evotec. Thermodynamic Solubility Assay. Evotec Website. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications Website. [Link]

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients. WHO Technical Report Series, (1010), Annex 3. [Link]

-

LabSolutions. This compound. LabSolutions Website. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

-

CP Lab Safety. This compound, 98% Purity, C6H3F2NO3, 1 gram. CP Lab Safety Website. [Link]

-

MDPI. Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids. MDPI Website. [Link]

-

MDPI. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. MDPI Website. [Link]

-

Wikipedia. Quantitative structure–activity relationship. Wikipedia Website. [Link]

-

MDPI. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. MDPI Website. [Link]

-

National Institutes of Health. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. National Library of Medicine. [Link]

-

National Institutes of Health. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. National Library of Medicine. [Link]

-

National Center for Biotechnology Information. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. Toxicological Profile for Nitrophenols. [Link]

-

ChemRxiv. Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature. ChemRxiv Website. [Link]

-

ResearchGate. Computational methodology for solubility prediction: Application to the sparingly soluble solutes. ResearchGate Website. [Link]

-

ResearchGate. QSAR analysis of the toxicity of phenols and thiophenols using MLR and ANN. ResearchGate Website. [Link]

-

PubChem. 2,3-Difluoro-6-nitrophenol. PubChem Website. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 139548-97-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. benchchem.com [benchchem.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. scispace.com [scispace.com]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 9. evotec.com [evotec.com]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach [mdpi.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. mdpi.com [mdpi.com]

- 18. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Identification and Physicochemical Properties

An In-Depth Technical Guide to the Safe Handling of 3,6-Difluoro-2-nitrophenol

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound (CAS No. 139548-97-3). It is intended for researchers, scientists, and professionals in drug development and synthetic chemistry. The specific arrangement of hydroxyl, nitro, and fluorine functional groups on the benzene ring dictates its chemical reactivity and toxicological profile.[1]

Disclaimer: Comprehensive, peer-reviewed safety data for this compound is limited. The information and recommendations within this guide are synthesized from available data for the compound itself and extrapolated from well-characterized structural analogs, such as 2,3-Difluoro-6-nitrophenol and the broader class of nitrophenols.[2][3][4] Professional judgment and a cautious approach are paramount when handling this chemical.

Understanding the fundamental properties of a compound is the cornerstone of a robust safety protocol. This compound is a fluorinated nitroaromatic compound, a class of chemicals highly valued as versatile intermediates in modern synthetic chemistry, particularly for pharmaceuticals and agrochemicals.[1] The introduction of fluorine atoms can significantly alter a molecule's physical, chemical, and biological properties.[1]

| Property | Data | Source(s) |

| CAS Number | 139548-97-3 | [5][6][7] |

| Molecular Formula | C₆H₃F₂NO₃ | [5][6] |

| Molecular Weight | 175.09 g/mol | [5][6][8] |

| Appearance | White to light yellow crystalline powder | [9] |

| Purity | Typically ≥97% - 98% | [5][6][10] |

| Melting Point | 60-62 °C (for 2,3-Difluoro-6-nitrophenol) | [9][11][12] |

| Storage Temperature | 2-8°C, desiccated, under nitrogen | [5][6] |

| Solubility | Expected to be soluble in water | [13] |

Hazard Identification and GHS Classification

Based on aggregated data from structurally similar compounds, this compound should be handled as a hazardous substance. The primary hazards are associated with its acute toxicity upon ingestion, skin contact, or inhalation, as well as its irritant properties.[2][8][14]

Globally Harmonized System (GHS) Classification (Predicted)

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][8]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2][8]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2][8]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][8]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2][8]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]

Signal Word: Warning [8]

Hazard Pictograms:

Hazard Statements (H-phrases):

-

H335: May cause respiratory irritation.[12]

Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential. The causality is clear: engineering controls minimize exposure at the source, while PPE provides the final barrier of protection for the operator.

Engineering Controls

All manipulations of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[13] The work area should be well-ventilated.[13] An emergency eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the identified hazards.

Caption: Logical relationship between hazards and required PPE.

Experimental Protocols: Safe Handling and Storage

Adherence to strict, validated protocols is non-negotiable for ensuring operator safety and experimental integrity.

General Handling Workflow

Caption: Step-by-step workflow for safely handling the compound.

Step-by-Step Handling Protocol:

-

Preparation: Ensure the chemical fume hood is operational and the work area is clear of clutter.

-

PPE: Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.[14] For weighing dry powder, a NIOSH-approved N95 dust mask is required.[14]

-

Manipulation: Conduct all transfers and weighing within the fume hood. Avoid creating dust.[13] Use non-sparking tools.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[13] Wash hands thoroughly after handling the compound, even if gloves were worn.[13][15]

-

Clothing: Immediately remove and launder any contaminated clothing before reuse.[15][16]

Storage Protocol

Proper storage is critical to maintain the compound's integrity and prevent accidental exposure.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]

-

The recommended storage temperature is between 2-8°C.[5]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[2]

-

Store in a locked cabinet or an area accessible only to qualified personnel.[15]

Emergency and First Aid Procedures

Rapid and correct response to an exposure is critical.

Emergency Response Decision Tree

Caption: Decision tree for first aid response to exposure.

First Aid Measures:

-

Inhalation: Move the exposed person to fresh air at once. If breathing has stopped or is difficult, perform artificial respiration and seek immediate medical attention.[13][16][17]

-

Skin Contact: Immediately flush the contaminated skin with plenty of soap and water for at least 15 minutes.[13][16] Remove contaminated clothing. If irritation persists, get medical attention.[13][16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[13] Call a POISON CENTER or doctor immediately if you feel unwell.

Spill Management and Waste Disposal

-

Spill Response: Evacuate the area. Wear full PPE, including respiratory protection.[18] Sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, closed, and labeled container for disposal.[2][13]

-

Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13] Do not release into the environment.[13]

References

- This compound - LabSolutions | Lab Chemicals & Equipment. (n.d.).

- First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2023, October 4).

- 2,3-Difluoro-6-nitrophenol | C6H3F2NO3 | CID 2733745 - PubChem. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).

- This compound | 139548-97-3 | Benchchem. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 7).

- SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).

- 2,3-Difluoro-6-nitrophenol 98 82419-26-9 - Sigma-Aldrich. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2024, March 29).

- An In-depth Technical Guide to the Safe Handling of 2',3'-Difluoro-4'-methylacetophenone - Benchchem. (n.d.).

- sigma-aldrich - Safety Data Sheet. (2015, June 16).

- 2,3-Difluoro-6-nitrophenol - ChemBK. (2024, April 9).

- Buy 2,3-DIFLUORO-6-NITROPHENOL Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD - ECHEMI. (n.d.).

- Toxicological Profile for Nitrophenols. (n.d.).

- Understanding 2,3-Difluoro-6-nitrophenol: Properties and Sourcing for Research. (n.d.).

- This compound, 98% Purity, C6H3F2NO3, 1 gram - CP Lab Safety. (n.d.).

- 3-Fluoro-2-nitrophenol synthesis - ChemicalBook. (n.d.).

- Toxicological Profile for Nitrophenols - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.).

- Nitrophenols. (2001, June 11).

- 139548-97-3 | this compound | ChemScene. (n.d.).

- 2-NITROPHENOL 4-NITROPHENOL Agency for Toxic Substances and Disease Registry U.S. P - GovInfo. (n.d.).

- Toxicological Profile for Nitrophenols - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.).

- 139548-97-3 Cas No. | this compound | Matrix Scientific. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. chemscene.com [chemscene.com]

- 7. 139548-97-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. 2,3-Difluoro-6-nitrophenol | C6H3F2NO3 | CID 2733745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. calpaclab.com [calpaclab.com]

- 11. chembk.com [chembk.com]

- 12. echemi.com [echemi.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. 2,3-二氟-6-硝基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 15. dept.harpercollege.edu [dept.harpercollege.edu]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 17. fishersci.com [fishersci.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Thermal Stability Assessment of 3,6-Difluoro-2-nitrophenol

Abstract: 3,6-Difluoro-2-nitrophenol is a fluorinated nitroaromatic compound with significant potential as an intermediate in pharmaceutical and agrochemical synthesis.[1] The presence of a nitro group ortho to a hydroxyl group on a benzene ring is a well-established structural alert for potential thermal instability and energetic decomposition. Furthermore, research on analogous compounds suggests that fluorination can decrease the thermal stability of nitroaromatics, underscoring the critical need for a thorough risk assessment.[2] This guide presents a comprehensive framework for the systematic evaluation of the thermal stability of this compound. It provides field-proven, step-by-step protocols for essential analytical techniques, explains the causality behind experimental choices, and offers a logical workflow for data interpretation and risk mitigation, enabling researchers to handle this compound with a high degree of safety and confidence.

Introduction and Theoretical Hazard Profile

Fluorinated nitroaromatic compounds are pivotal building blocks in modern chemistry.[1] The specific regioisomer, this compound (CAS 139548-97-3), presents a unique combination of functional groups that, while synthetically useful, necessitates a rigorous evaluation of its thermal properties. The inherent risk associated with nitrophenols stems from the intramolecular combination of an oxidizing nitro group (-NO₂) and a fuel source (the aromatic ring), which can lead to rapid, exothermic decomposition upon heating.[3][4] The violent decomposition of analogous compounds like 4-nitrophenol at elevated temperatures highlights the potential hazards of this chemical class.[4]

The introduction of two electron-withdrawing fluorine atoms is expected to significantly influence the molecule's electronic properties and, consequently, its thermal stability. Studies on related energetic materials have indicated that fluorination can lower the decomposition temperature compared to non-fluorinated analogues, potentially by altering the bond dissociation energies within the molecule.[2]

Given the absence of publicly available thermal decomposition data for this compound, this document serves as a primary technical guide for its characterization. The following sections outline a self-validating, protocol-driven approach to quantify its thermal stability.

Physicochemical & Known Hazard Data

A baseline understanding of the compound's properties is the first step in a comprehensive safety assessment.

| Property | Value | Source |

| CAS Number | 139548-97-3 | [2][5] |

| Molecular Formula | C₆H₃F₂NO₃ | [5] |

| Molecular Weight | 175.09 g/mol | [5] |

| Appearance | Solid (form varies) | |

| Storage Temp. | 2-8°C, Desiccated | [5] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

The recommended storage temperature of 2-8°C suggests that the compound may have limited long-term stability at ambient temperatures, further emphasizing the need for the thermal analysis detailed herein.[5]

Experimental Workflow for Thermal Hazard Assessment

A multi-technique approach is essential for a robust evaluation. Differential Scanning Calorimetry (DSC) serves as the primary screening tool to detect and quantify exothermic events, while Thermogravimetric Analysis (TGA) provides complementary information on mass loss associated with these events.[6]

Caption: Thermal Hazard Assessment Workflow.

Detailed Experimental Protocols

The following protocols are based on established standards for the thermal analysis of potentially energetic materials and pharmaceuticals.[6][7]

Protocol 1: Decomposition Screening by Differential Scanning Calorimetry (DSC)

Expertise & Causality: The primary objective of DSC is to determine the onset temperature (Tₒₙₛₑₜ) of any exothermic event (decomposition) and the associated enthalpy (ΔH). A low Tₒₙₛₑₜ and a large ΔH indicate a significant thermal hazard. We use a low sample mass (1-2 mg) to prevent instrument damage from a rapid, high-energy release. A hermetically sealed pan is recommended for the initial run to contain any evolved pressure and detect the earliest possible onset of decomposition.

Methodology:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: In a controlled environment (e.g., a glove box with nitrogen atmosphere if the sample is hygroscopic), accurately weigh 1.0–2.0 mg of this compound into a hermetically sealable aluminum or gold-plated stainless steel pan.

-

Rationale: Gold-plated steel pans offer higher pressure resistance and are more inert, which is preferable for unknown, potentially reactive materials.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (Nitrogen or Argon) at a flow rate of 50 mL/min.

-

Rationale: An inert atmosphere prevents oxidative side-reactions that could complicate the resulting thermogram.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 350°C at a heating rate of 10°C/min.

-

Rationale: A 10°C/min rate is a standard screening speed that balances sensitivity and resolution. The upper limit of 350°C is chosen based on the decomposition behavior of analogous nitrophenols.[4][6]

-

-

Data Analysis:

-

Plot the heat flow (W/g) as a function of temperature (°C).

-

Identify any sharp, upward-pointing peaks, which indicate exothermic events.

-

Determine the extrapolated onset temperature (Tₒₙₛₑₜ) and integrate the peak area to calculate the enthalpy of decomposition (ΔH in J/g).

-

Protocol 2: Mass Loss Characterization by Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA is performed to determine if an event observed in DSC is associated with a mass loss (indicative of decomposition into volatile products) or a phase transition like melting or crystallization (no mass loss). It provides a crucial cross-validation of the decomposition profile.

Methodology:

-

Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using the Curie points of certified magnetic standards (e.g., nickel).

-

Sample Preparation: Weigh 2.0–5.0 mg of this compound into a ceramic or aluminum TGA crucible.

-

Rationale: A slightly larger sample mass than in DSC is acceptable and improves the accuracy of the mass loss measurement.

-

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Purge the furnace with an inert gas (Nitrogen or Argon) at a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 350°C at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature (°C).

-

Identify the temperature ranges where significant mass loss occurs.

-

Correlate the onset temperature of mass loss from the TGA curve with the Tₒₙₛₑₜ of any exotherms observed in the DSC analysis.

-

Data Interpretation and Risk Mitigation

The combined results from DSC and TGA will provide a clear picture of the thermal stability. The data should be summarized for clear interpretation.

Summary of Thermal Data (Illustrative Template)

| Parameter | Result | Interpretation |

| Melting Point (DSC) | e.g., 85-90°C | Endothermic event with no mass loss. |

| Decomposition Onset (Tₒₙₛₑₜ, DSC) | e.g., 185°C | Start of exothermic decomposition. |

| Decomposition Enthalpy (ΔH, DSC) | e.g., -950 J/g | Energy released during decomposition. |

| Mass Loss Onset (TGA) | e.g., 184°C | Confirms decomposition with volatile products. |

| Total Mass Loss (TGA) | e.g., 98% | Indicates near-complete decomposition. |

Risk Mitigation Strategy

The interpretation of this data dictates the necessary safety protocols:

-

Low Onset Temperature (Tₒₙₛₑₜ < 200°C): An onset temperature below 200°C indicates significant thermal sensitivity.

-

Handling: All operations (weighing, reactions) should be conducted at the lowest practical temperatures. Avoid prolonged heating.

-

Scale-up: Any scale-up operations must consider heat accumulation. A formal process hazard analysis (PHA) is mandatory. The maximum operating temperature for any process should be kept at least 50-100°C below the measured Tₒₙₛₑₜ.

-

Storage: The recommended storage at 2-8°C is strongly validated and must be strictly followed.[5]

-

-

High Decomposition Enthalpy (ΔH > 500 J/g): A large energy release signifies a powerful decomposition.

-